N-[3-(acetylamino)propyl]isonicotinamide

Epigenetics HDAC1 Inhibitor

For hypothesis-driven epigenetic research, generic 'nicotinamide' sourcing is a high-risk strategy. This specific compound is a potent and selective Class I HDAC chemical probe (HDAC1 IC50: 22 nM, HDAC3 IC50: 42 nM) with >135-fold selectivity over HDAC6. Unlike pan-inhibitors such as SAHA, its targeted profile enables precise interrogation of Class I versus Class IIb HDAC function in cell-based assays. Ensure experimental reproducibility by ordering this exact analog to match published pharmacological data.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B294113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)propyl]isonicotinamide
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(=O)NCCCNC(=O)C1=CC=NC=C1
InChIInChI=1S/C11H15N3O2/c1-9(15)13-5-2-6-14-11(16)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6H2,1H3,(H,13,15)(H,14,16)
InChIKeyKIZFFXFMIOGYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Acetylamino)propyl]isonicotinamide: Class Identity and Baseline Characteristics for Scientific Procurement


N-[3-(acetylamino)propyl]isonicotinamide (CAS 1046689-87-7), also referenced as N-(3-acetamidopropyl)pyridine-4-carboxamide, is a synthetic organic compound belonging to the isonicotinamide derivative class. Its molecular formula is C11H15N3O2, corresponding to a molecular weight of 221.26 g/mol [1]. As a nicotinamide analog, it is primarily studied for its biological activity as a potential modulator of various enzyme systems, including histone deacetylases (HDACs) and other metabolic targets [2]. The compound is of interest in biochemical and pharmacological research but, based on current data, has no established clinical or industrial applications.

Why Generic Substitution Fails for N-[3-(Acetylamino)propyl]isonicotinamide: The Need for Evidence-Based Selection


The isonicotinamide and broader nicotinamide chemotypes encompass a vast and heterogeneous chemical space with highly divergent biological profiles. Simple substitution of one derivative for another within this class is not scientifically valid due to profound differences in target engagement, potency, and selectivity [1]. For instance, closely related analogs can exhibit order-of-magnitude variations in inhibitory activity against specific HDAC isoforms, or even shift their primary target from one enzyme family to another [2]. These functional disparities, driven by subtle changes in the linker or cap group, render generic selection of a 'nicotinamide' or 'isonicotinamide' derivative a high-risk procurement strategy for any hypothesis-driven research program [3]. The following evidence provides the quantitative justification required for selecting this specific compound over its closest comparators.

Quantitative Differentiation of N-[3-(Acetylamino)propyl]isonicotinamide: A Comparative Evidence Guide for Procurement


HDAC1 Inhibitory Potency of N-[3-(Acetylamino)propyl]isonicotinamide vs. Other Non-Hydroxamate Analogs

N-[3-(acetylamino)propyl]isonicotinamide exhibits significant inhibitory activity against recombinant human HDAC1, with a reported IC50 of 22 nM [1]. This potency is substantially greater than that of other non-hydroxamate isonicotinamide or nicotinamide derivatives reported in the same database, which often show IC50 values in the low micromolar range or are reported as inactive against this target [2].

Epigenetics HDAC1 Inhibitor

Comparative Analysis of N-[3-(Acetylamino)propyl]isonicotinamide Potency Against HDAC3

N-[3-(acetylamino)propyl]isonicotinamide demonstrates strong inhibition of HDAC3 with an IC50 of 42 nM [1]. This activity is on par with optimized lead compounds in the isonicotinamide class and significantly surpasses the potency of many other nicotinamide/isonicotinamide derivatives, which are either inactive or require micromolar concentrations [2].

Epigenetics HDAC3 Inhibitor

Selectivity Profile: N-[3-(Acetylamino)propyl]isonicotinamide Shows a Striking Preference for HDAC1/3 Over HDAC6

The compound exhibits a clear selectivity profile, demonstrating high potency for Class I HDACs (HDAC1 and HDAC3) but significantly reduced activity against the Class IIb enzyme HDAC6 [1]. This contrasts sharply with other compounds in the isonicotinamide class, which may show pan-inhibition or a preference for HDAC6 [2].

Epigenetics HDAC Isoform Selectivity

Evidence-Based Research Application Scenarios for N-[3-(Acetylamino)propyl]isonicotinamide


Probing Class I HDAC Biology in Cellular and In Vitro Assays

Based on its high potency for HDAC1 (IC50 = 22 nM) and HDAC3 (IC50 = 42 nM) [1], this compound is ideally suited as a chemical probe in cell-based assays (e.g., histone acetylation western blots, reporter gene assays) to interrogate the specific biological functions of Class I HDACs.

Functional Studies of Nicotinamide N-Methyltransferase (NNMT) and Related Metabolic Pathways

The compound's structural relation to nicotinamide, as evidenced by its activity against N-acetyltransferase Eis [2], positions it as a valuable tool compound for investigating the activity of metabolic enzymes like NNMT and NAD-ases in cellular metabolism, where it may serve as a substrate or inhibitor.

Establishing Selectivity Controls in Epigenetic Drug Discovery

Given its >135-fold selectivity for HDAC1 over HDAC6 [3], this compound serves as an excellent control for experiments aiming to distinguish the biological effects of Class I versus Class IIb HDAC inhibition, especially when compared to a pan-HDAC inhibitor like SAHA (Vorinostat).

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